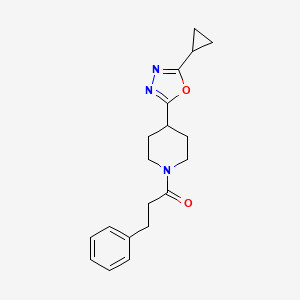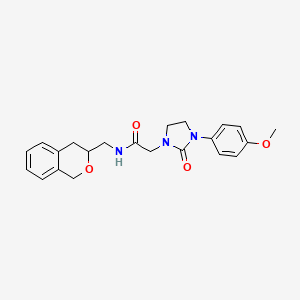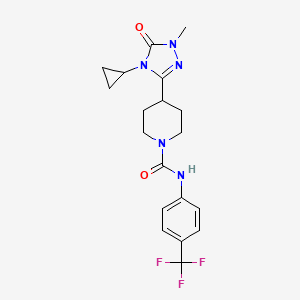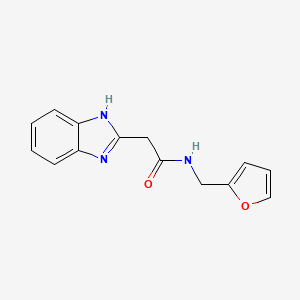![molecular formula C12H14N2O3S B2550074 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile CAS No. 872108-14-0](/img/structure/B2550074.png)
2-[(Morpholine-4-sulfonyl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(Morpholine-4-sulfonyl)methyl]benzonitrile is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Morpholine derivatives have been examined for their roles in antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay. These studies help elucidate the reaction pathways that underlie antioxidant capacity, showing that some antioxidants can form coupling adducts with radical cations, a process that might be specific to certain antioxidants and undergo further oxidative degradation. This insight is crucial for understanding the comprehensive application of such assays and the specificity and relevance of oxidation products in antioxidant research (Ilyasov et al., 2020).
Pharmacological Interest of Morpholine Derivatives
Morpholine and its derivatives, including those with sulfonylmethyl benzonitrile groups, are recognized for their broad spectrum of pharmacological profiles. These compounds have been designed and synthesized for diverse pharmacological activities, emphasizing the critical role of the morpholine ring in medicinal chemistry. This area of research covers a wide range of potential therapeutic applications, from anti-cancer to antibacterial effects, highlighting the importance of morpholine derivatives in developing new drugs (Asif & Imran, 2019).
Enzyme Inhibition for Drug Development
The sulfonylmethyl benzonitrile group, related to morpholine structures, has been explored in the context of enzyme inhibition, which is a critical aspect of drug development. Specific sulfonamide inhibitors, including those with morpholine derivatives, are studied for their potential in treating various diseases by inhibiting critical enzymatic pathways. This research provides a foundation for developing novel therapeutic agents that target specific enzymes implicated in disease processes, such as carbonic anhydrase inhibitors for managing conditions like glaucoma and diuretics (Carta & Supuran, 2013).
Role in Antioxidant Activity Assays
Morpholine derivatives are also significant in studies focusing on determining antioxidant activity. The development and validation of various assays to assess antioxidant capacity highlight the role of these compounds in scientific research aimed at understanding how antioxidants can mitigate oxidative stress. This area of study is pivotal in food engineering, medicine, and pharmacy, providing insights into the mechanisms and efficacy of antioxidants in different systems (Munteanu & Apetrei, 2021).
Molecular Mechanisms in Toxicology and Pharmacology
Investigations into the molecular mechanisms underlying the toxicological and pharmacological effects of substances, including morpholine derivatives, are crucial for understanding their impact on human health and the environment. Such studies involve examining the actions of drugs on cerebral neurotransmitter systems, revealing how morpholine-based compounds may affect dopaminergic, serotonergic, and cholinergic neurons. This research is vital for assessing the safety and efficacy of these compounds in therapeutic applications (Gudelsky & Yamamoto, 2008).
Properties
IUPAC Name |
2-(morpholin-4-ylsulfonylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c13-9-11-3-1-2-4-12(11)10-18(15,16)14-5-7-17-8-6-14/h1-4H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAFVUSNAFIZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2549994.png)
![Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2549997.png)
![4-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-8-purinyl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2549999.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2550001.png)
![Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2550002.png)



![Pentyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2550006.png)
![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2550007.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2550013.png)
